Quinupristin (mesylate)
Description
Historical Context of Streptogramin Antibiotics in Scientific Inquiry
The scientific journey of streptogramin antibiotics began over four decades ago with their discovery and isolation from Streptomyces species in France during the 1960s. aafp.org These natural products were identified as a unique class of antibiotics composed of two structurally distinct and synergistic components: type A and type B streptogramins. nih.govnih.gov Early research established that while each component individually exhibits bacteriostatic activity by inhibiting protein synthesis at the bacterial ribosome, their combination results in a potent bactericidal effect against a broad spectrum of Gram-positive bacteria. nih.govoup.com
The mechanism of this synergy lies in their cooperative binding to the 50S ribosomal subunit. The binding of the type A component induces a conformational change in the ribosome that significantly increases the binding affinity for the type B component. nih.govdrugbank.com This dual action effectively halts protein synthesis, leading to bacterial cell death. nih.gov Despite their promising antimicrobial activity, the therapeutic potential of the natural streptogramins was initially limited by their poor water solubility. scielo.br This critical drawback spurred further investigation into the development of semi-synthetic derivatives with improved physicochemical properties suitable for clinical use.
Evolution of Research on Quinupristin (B39894) as a Semi-Synthetic Streptogramin Component
The quest for a water-soluble streptogramin preparation led to the semi-synthetic modification of the natural parent compounds. Quinupristin is a derivative of pristinamycin (B1678112) IA, a type B streptogramin. drugbank.com The key chemical modification involved the introduction of a quinuclidinylthiomethyl group at the 4-oxo pipecolinic residue of pristinamycin IA, which significantly enhanced its water solubility. researchgate.net This modification was a critical step in transforming a promising but impractical natural product into a viable therapeutic agent.
Similarly, dalfopristin (B1669780) was developed as a water-soluble derivative of pristinamycin IIA, a type A streptogramin. researchgate.net The combination of quinupristin and dalfopristin, in a 30:70 weight-to-weight ratio, resulted in the formulation known as Synercid®. scielo.br This combination retained the synergistic bactericidal activity of the natural streptogramins while possessing the necessary solubility for intravenous administration. nih.gov Research on quinupristin/dalfopristin demonstrated its potent in vitro activity against a wide range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.govtoku-e.com
Significance of Quinupristin (Mesylate) in Contemporary Antimicrobial Research Paradigms
The emergence of quinupristin (mesylate), as part of the quinupristin/dalfopristin combination, holds considerable significance in modern antimicrobial research, primarily due to its efficacy against multi-drug-resistant organisms. At a time when the therapeutic options for infections caused by pathogens like MRSA and VREF are dwindling, quinupristin/dalfopristin provides a valuable alternative. nih.gov Its unique synergistic mechanism of action, targeting the bacterial ribosome at two distinct sites, makes it less susceptible to the common resistance mechanisms that affect other classes of antibiotics. nih.gov
Contemporary research continues to explore the full potential of quinupristin/dalfopristin. Studies have investigated its activity against a broad array of bacterial isolates, its potential for use in combination with other antimicrobial agents to enhance efficacy and prevent the development of resistance, and its role in treating complex infections where other antibiotics have failed. oup.com The development of quinupristin serves as a successful example of how natural product chemistry and semi-synthetic modifications can be leveraged to create novel antibiotics to address urgent public health needs.
Interactive Data Tables
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
|---|---|---|---|---|
| Staphylococcus aureus (Oxacillin-susceptible) | 747 | 0.5 | 1.0 | 100 |
| Staphylococcus aureus (Oxacillin-resistant) | 747 | 0.5 | 0.5 | 100 |
| Coagulase-negative staphylococci | 446 | 0.25 | 0.5 | - |
| Streptococcus pneumoniae | 326 | 0.5 | 1.0 | - |
| Enterococcus faecium (Vancomycin-resistant) | 22 | - | 1.0 | - |
| Bacterial Strain | Quinupristin MIC (μg/mL) | Dalfopristin MIC (μg/mL) | Quinupristin/Dalfopristin (30:70) MIC (μg/mL) | Synergy |
|---|---|---|---|---|
| Staphylococcus aureus | 4 | 8 | 0.5 | Yes |
| Enterococcus faecium | >512 | 2-8 | 0.25-1 | Yes |
Properties
Molecular Formula |
C53H68N9O10S · CH3SO3 |
|---|---|
Molecular Weight |
1118.3 |
InChI Key |
ZNQOUMVWYLNQRW-FDQSXSIVSA-N |
Appearance |
Assay:≥98%A solid |
Synonyms |
4-[4-(dimethylamino)-N-methyl-L-phenylalanine]-5-[(2S,5R)-5-[[[(3S)-1-azabicyclo[2.2.2]oct-3-yl]thio]methyl]-4-oxo-2-piperidinecarboxylic acid]-virginiamycin S1, monomethanesulfonate |
Origin of Product |
United States |
Molecular Mechanisms of Action of Quinupristin Mesylate
Target Identification and Binding Dynamics within Bacterial Ribosomes
Quinupristin's mechanism of action begins with its specific interaction with the large (50S) subunit of the bacterial ribosome. patsnap.comguidetopharmacology.org This binding event is crucial for its ability to halt protein synthesis.
Interaction with the 50S Ribosomal Subunit
Quinupristin (B39894) binds to the 50S ribosomal subunit, which is responsible for catalyzing the formation of peptide bonds and providing an exit tunnel for the growing polypeptide chain. nih.govpatsnap.com Crystal structure analysis of the 50S ribosomal subunit from Deinococcus radiodurans in complex with quinupristin reveals that it binds within the ribosomal exit tunnel. nih.gov This location is similar to the binding site of macrolide antibiotics, suggesting a comparable inhibitory mechanism involving the blockage of this tunnel. nih.gov The binding of dalfopristin (B1669780) to a nearby site on the 50S subunit can induce a conformational change that enhances the binding affinity of quinupristin by approximately 100-fold. nih.govdrugbank.comresearchgate.net
Specific Binding Sites on 23S Ribosomal RNA
The interaction of quinupristin with the 50S subunit is mediated by its binding to the 23S ribosomal RNA (rRNA), a key component of the ribosome's structure and function. nih.govdrugbank.com This binding involves an extensive network of hydrophobic interactions with nucleotides located in domains II, IV, and V of the 23S rRNA. nih.gov Additionally, hydrogen bonds are formed between the macrocyclic ring of quinupristin and nucleotides A2062 and C2586 (using E. coli 23S rRNA numbering). nih.gov The binding site is situated at the entrance of the ribosomal tunnel and does not directly contact the active site of the 50S subunit. nih.gov
| Interacting Component | Type of Interaction | Specific Nucleotides (E. coli numbering) |
| 23S rRNA | Hydrophobic Interactions | Domain II, IV, V |
| 23S rRNA | Hydrogen Bonds | A2062, C2586 |
This table summarizes the key interactions between Quinupristin and the 23S rRNA.
Interference with Bacterial Protein Synthesis Elongation
By binding within the ribosomal exit tunnel, quinupristin effectively disrupts the elongation phase of protein synthesis. nih.govfrontiersin.org This interference leads to a premature halt in the production of proteins essential for bacterial survival.
Blocking Nascent Polypeptide Chain Elongation
Quinupristin's presence in the ribosomal exit tunnel physically obstructs the path of the elongating polypeptide chain. nih.govfrontiersin.org While it allows the ribosome to form a few peptide bonds, further extension of the nascent chain is prevented. nih.gov This blockage of the ribosomal tunnel is the primary mechanism by which quinupristin inhibits the late phase of protein synthesis. nih.govaafp.org
Conformational Changes Induced by Quinupristin (Mesylate) at the Ribosomal Level
The binding of quinupristin to the 50S ribosomal subunit induces significant conformational alterations, which are central to its inhibitory function. These changes primarily affect the peptidyl transferase center (PTC), the active site of the ribosome where peptide bonds are formed. nih.govnih.gov
Crystal structure analyses of the 50S ribosomal subunit from Deinococcus radiodurans in complex with quinupristin and dalfopristin have provided detailed insights into these conformational shifts. nih.gov Quinupristin itself binds at the entrance of the ribosomal exit tunnel, a path through which the newly synthesized polypeptide chain emerges. nih.govnih.gov While quinupristin does not directly contact the active site, its presence, particularly when co-bound with dalfopristin, triggers a cascade of conformational changes. nih.gov
A key event in this process is the conformational transition of the universally conserved nucleotide U2585 (E. coli numbering). nih.govnih.gov The binding of the streptogramin pair leads to a stable, non-productive orientation of U2585. nih.govnih.gov This distortion of the PTC is stabilized by hydrogen bonds and is considered a major contributor to the bactericidal activity of the streptogramin combination. nih.gov
The synergistic relationship between quinupristin and dalfopristin is a crucial aspect of the induced conformational changes. Dalfopristin binds directly within the PTC, affecting the positioning of transfer RNA (tRNA) molecules in both the A- and P-sites. nih.govnih.gov This initial binding of dalfopristin alters the conformation of the 23S rRNA, which in turn enhances the binding affinity of quinupristin by a factor of approximately 100. wikipedia.orgdrugbank.com This cooperative binding is facilitated by direct hydrophobic interactions between the two drug molecules and shared contacts with nucleotide A2062. nih.govnih.gov Biochemical data have confirmed that A2062 undergoes conformational changes upon streptogramin binding. nih.gov
The ultimate effect of these induced conformational changes is the inhibition of the late phase of protein synthesis. nih.govdrugbank.com Specifically, the elongation of the polypeptide chain is prevented, and incomplete peptide chains are prematurely released. nih.govwikipedia.org This blockage of the ribosomal tunnel and the destabilization of the PTC effectively halt protein production, leading to bacterial growth inhibition or cell death. patsnap.comnih.gov
Table 1: Key Ribosomal Nucleotides Involved in Quinupristin-Induced Conformational Changes
| Nucleotide (E. coli numbering) | Location/Role in Ribosome | Conformational Change Induced by Quinupristin/Dalfopristin | Reference |
| U2585 | Peptidyl Transferase Center | Adopts a stable, non-productive orientation | nih.govnih.gov |
| A2062 | Peptidyl Transferase Center | Undergoes conformational changes, facilitates synergistic binding | nih.govnih.gov |
| A2058 | Peptidyl Transferase Center | Methylation or mutation can confer resistance | nih.gov |
| A2103 | 23S rRNA | Involved in a stacking interaction with quinupristin's 3-hydroxypicolinic acid moiety | pnas.org |
Table 2: Synergistic Action and Binding Affinity
| Compound | Binding Location | Effect on Ribosome | Impact on Binding Affinity | Reference |
| Dalfopristin | Peptidyl Transferase Center (A- and P-sites) | Induces conformational change in 23S rRNA | Enhances the binding of quinupristin by ~100-fold | wikipedia.orgdrugbank.com |
| Quinupristin | Ribosomal Exit Tunnel | Binds to the altered conformation, blocks the tunnel | Binding is significantly increased by dalfopristin | nih.govdrugbank.com |
Biosynthesis and Chemical Synthesis Pathways of Quinupristin Mesylate
Natural Product Origins and Biosynthetic Precursors (e.g., Pristinamycin (B1678112) I / Virginiamycin B)
Quinupristin (B39894) is derived from a group of natural antibiotics known as group B streptogramins. nih.govnih.gov These complex molecules are secondary metabolites produced by various species of soil bacteria from the genus Streptomyces. nih.govacs.org Specifically, the direct precursor for the semi-synthesis of quinupristin is Pristinamycin IA . nih.govnih.govnih.govdsmz.de
Pristinamycin IA is produced by the bacterium Streptomyces pristinaespiralis. nih.govacs.orggoogle.com It belongs to a family of structurally related compounds that includes Virginiamycin B (produced by Streptomyces virginiae) and Ostreogrycin B. nih.govCurrent time information in Bangalore, IN. These natural products are cyclic hexadepsipeptides, meaning they contain a ring structure composed of six amino acid residues linked by both peptide and ester bonds. nih.govmdpi.com
The biosynthesis of Pristinamycin I is a complex process orchestrated by a large, ~210 kb biosynthetic gene cluster that encodes for a series of enzymes, primarily non-ribosomal peptide synthetases (NRPSs). nih.govgoogle.commdpi.com These NRPS enzymes function like an assembly line, sequentially adding and modifying amino acid precursors to build the final macrocycle. google.com The biosynthesis of the Pristinamycin I core structure involves the condensation of seven specific precursor molecules. google.comasm.org
Table 1: Natural Product Precursors of Quinupristin
| Natural Product | Producing Organism | Chemical Class |
|---|---|---|
| Pristinamycin IA | Streptomyces pristinaespiralis | Streptogramin B |
| Virginiamycin B | Streptomyces virginiae | Streptogramin B |
| Ostreogrycin B | Streptomyces ostreogriseus | Streptogramin B |
Table 2: Biosynthetic Precursors of the Pristinamycin I Core
| Precursor Molecule | Role in Structure |
|---|---|
| 3-Hydroxypicolinic Acid | Starter unit for the NRPS assembly line. google.commdpi.com |
| L-Threonine | Second residue in the peptide chain. google.commdpi.com |
| L-Aminobutyric Acid | Third residue in the peptide chain. google.commdpi.com |
| L-Proline | Fourth residue in the peptide chain. google.commdpi.com |
| 4-N,N-dimethylamino-L-phenylalanine (DMAPA) | Fifth residue in the peptide chain. google.comasm.org |
| 4-oxo-L-pipecolic acid | Sixth residue, and the site of modification for quinupristin synthesis. nih.govgoogle.comasm.org |
Semi-Synthetic Derivation Strategies of Quinupristin
Quinupristin is not produced naturally but is created through targeted chemical modifications of its natural precursor, Pristinamycin IA. nih.govnih.gov This semi-synthetic approach allows for the introduction of a specific chemical moiety that enhances the compound's properties. The key structural change occurs at the 4-oxo-pipecolic acid residue of the Pristinamycin IA macrocycle. nih.govtandfonline.com
The first key step in the semi-synthesis of quinupristin from Pristinamycin IA is a Mannich condensation reaction. Current time information in Bangalore, IN. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.netresearchgate.net
In this specific synthesis, the 4-oxo-pipecolic acid residue of Pristinamycin IA provides the enolizable carbonyl component. Current time information in Bangalore, IN.tandfonline.com The reaction, typically using formaldehyde (B43269) and a secondary amine, proceeds through the formation of an iminium ion. This is followed by the formation of an exocyclic methylene (B1212753) group alpha to the ketone on the piperidinone ring after an elimination step. Current time information in Bangalore, IN. This newly formed double bond is a critical intermediate, primed for the subsequent addition reaction. Current time information in Bangalore, IN.
Following the creation of the exocyclic methylene intermediate, the final step in forming quinupristin is the addition of 3-quinuclidinylthiol. Current time information in Bangalore, IN. This is a nucleophilic conjugate addition (or Michael addition) where the sulfur atom of the thiol attacks the newly formed carbon-carbon double bond. Current time information in Bangalore, IN. This reaction stereoselectively attaches the quinuclidinylthiomethyl group to the Pristinamycin IA backbone, yielding the final quinupristin molecule. nih.gov The resulting compound is then formulated as a mesylate salt to improve its stability and solubility.
Table 3: Key Reactions in the Semi-Synthesis of Quinupristin
| Step | Reaction Type | Reactant(s) on Pristinamycin IA | Reagent(s) Added | Result |
|---|---|---|---|---|
| 1 | Mannich Condensation & Elimination | 4-oxo-pipecolic acid residue | Formaldehyde, secondary amine | Formation of an exocyclic methylene group |
| 2 | Michael Addition | Exocyclic methylene group | 3-Quinuclidinylthiol | Attachment of the quinuclidinylthiomethyl side chain |
Comparative Analysis of Synthetic Routes for Quinupristin (Mesylate) Analogues
The development of new antibiotics to overcome resistance has driven research into various synthetic strategies for producing analogues of complex natural products like streptogramins. Beyond the specific semi-synthesis of Quinupristin, several other routes exist for creating novel streptogramin B analogues.
Semi-synthesis: This remains a primary method, as used for Quinupristin. It involves the chemical modification of the fermented natural product. tandfonline.com Its advantage is starting with a complex, pre-formed scaffold. However, it is limited to chemistries compatible with the intricate and often sensitive structure of the parent molecule. escholarship.org Modifications on streptogramin B have been explored at the 3-hydroxypicolinoyl, 4-dimethylaminophenylalanine, and 4-oxo-pipecolic acid residues. tandfonline.com
Mutasynthesis (Mutational Biosynthesis): This genetic engineering approach combines biosynthesis with chemical synthesis. nih.govdsmz.de It involves creating a mutant of the producing organism (e.g., S. pristinaespiralis) that cannot synthesize a key precursor. dsmz.de By feeding synthetic analogues of this precursor (mutasynthons) to the mutant, novel antibiotic derivatives can be generated. nih.govdsmz.de This method has been successfully used to create new Pristinamycin I derivatives by providing modified phenylglycine precursors. nih.govnih.gov A more advanced "biotransformation-coupled mutasynthesis" uses another engineered microbe to produce the mutasynthon, creating a fully biotechnological process. nih.govdsmz.de
Chemoenzymatic Synthesis: This hybrid strategy leverages both chemical and biological tools. It typically involves the chemical synthesis of a linear peptide precursor, often using efficient solid-phase peptide synthesis (SPPS). acs.org This is followed by a final, highly selective cyclization step catalyzed by an isolated enzyme. acs.org For streptogramin B analogues, the thioesterase (TE) domain from the Pristinamycin I NRPS (SnbDE TE) has been used to cyclize various linear precursors into the correct macrocyclic structure with high stereoselectivity. acs.org This method shows significant promise due to the remarkable substrate tolerance of the enzyme, allowing for the generation of a wide array of analogues. acs.org
Table 4: Comparative Analysis of Synthetic Routes for Streptogramin B Analogues
| Synthetic Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Semi-synthesis | Chemical modification of the isolated natural product. | Starts with a complex scaffold; fewer steps. | Limited to compatible chemistry; potential for side reactions. |
| Total Synthesis | Complete chemical synthesis from simple building blocks. | Highest flexibility for creating novel structures; overcomes reliance on fermentation. | Often long, complex, and low-yielding; difficult to scale. nih.govnih.gov |
| Mutasynthesis | Feeding synthetic precursors to a genetically modified organism. | Generates novel analogues in vivo; harnesses the cell's synthetic machinery. dsmz.de | Dependent on the substrate flexibility of biosynthetic enzymes; requires genetic manipulation of the producer strain. nih.gov |
| Chemoenzymatic Synthesis | Chemical synthesis of a linear precursor followed by enzymatic cyclization. | High efficiency and stereoselectivity of the enzymatic step; broad substrate tolerance allows for diverse analogues. acs.org | Requires production and purification of the necessary enzyme; precursor synthesis can still be complex. |
Mechanisms of Bacterial Resistance to Quinupristin Mesylate
Ribosomal Methylation as a Resistance Mechanism
The most prevalent mechanism of resistance to quinupristin (B39894) involves the alteration of its target, the 50S ribosomal subunit. This modification prevents the antibiotic from binding effectively, thereby allowing protein synthesis to continue.
Specific Methyltransferase Enzymes and Their Molecular Action
A primary strategy for ribosomal modification is enzymatic methylation, carried out by specific methyltransferase enzymes. The genes encoding these enzymes, most commonly the erm (erythromycin-resistant methylase) genes, confer a phenotype known as MLSB resistance, signifying cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics like quinupristin. oup.comnih.gov
These enzymes, such as those encoded by erm(A), erm(B), and erm(C), act by dimethylating a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit. oup.comnih.gov This modification occurs within the peptidyl transferase center, a critical region for protein synthesis and the binding site for quinupristin. nih.gov The expression of these methylases can be either constitutive (always on) or inducible (activated in the presence of an inducing agent, typically a macrolide). researchgate.net
| Gene | Enzyme | Action | Resulting Phenotype |
| erm(A) | ErmA protein, Bacteria | Dimethylation of adenine in 23S rRNA | MLSB Resistance |
| erm(B) | rRNA (adenosine-O-2'-)methyltransferase | Dimethylation of adenine in 23S rRNA | MLSB Resistance |
| erm(C) | ErmC protein, Bacteria | Dimethylation of adenine in 23S rRNA | MLSB Resistance |
Impact of Methylation on Quinupristin Binding Affinity
The methylation of the adenine residue in the 23S rRNA sterically hinders the binding of quinupristin to the ribosome. oup.com This alteration significantly reduces the affinity of the antibiotic for its target site. nih.gov While the combination of quinupristin and dalfopristin (B1669780) can often overcome this resistance to a degree, maintaining some level of inhibitory activity, the bactericidal synergy of the combination is compromised. nih.govnih.gov In cases of constitutive erm gene expression, the high level of ribosomal methylation leads to significant resistance to quinupristin, rendering the drug less effective. nih.govresearchgate.net
Enzymatic Inactivation Strategies by Bacteria
Bacteria can also achieve resistance by producing enzymes that chemically modify and inactivate quinupristin directly. This enzymatic degradation prevents the antibiotic from reaching its ribosomal target.
Quinupristin-Inactivating Hydrolases
Initially, some enzymes that inactivate streptogramin B antibiotics were presumed to be hydrolases, which would linearize the cyclic peptide structure of quinupristin by cleaving its ester bond. nih.govpnas.org This hydrolytic cleavage would open the macrolactone ring, rendering the antibiotic inactive. However, further research has clarified the precise mechanism of the most prominent enzymes in this class.
Streptogramin B Lyases
More accurate biochemical studies have revealed that the primary enzymes responsible for inactivating quinupristin are not hydrolases but lyases. nih.govacs.org The most well-characterized of these are the virginiamycin B lyases (Vgb), encoded by the vgb(A) and vgb(B) genes. oup.com
Instead of hydrolysis, these enzymes catalyze an elimination reaction that cleaves the ester bond of the cyclic hexadepsipeptide structure of quinupristin. nih.govacs.org This linearization of the antibiotic effectively inactivates it. nih.govebi.ac.uk Vgb enzymes have been identified on plasmids in various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium, contributing to clinically significant resistance. oup.comnih.gov The presence of vgb genes, particularly in combination with genes conferring resistance to streptogramin A, can lead to high-level resistance to the quinupristin-dalfopristin combination. asm.orgnih.gov
| Gene | Enzyme | Mechanism of Action | Organisms |
| vgb(A) | Virginiamycin B lyase | Linearization of streptogramin B via an elimination reaction | Staphylococcus aureus, Enterococcus faecium |
| vgb(B) | Virginiamycin B lyase | Linearization of streptogramin B via an elimination reaction | Staphylococcus aureus |
Active Efflux Systems Conferring Resistance
A third major mechanism of resistance to quinupristin is the active transport of the antibiotic out of the bacterial cell by efflux pumps. nih.govresearchgate.net These membrane-bound protein complexes function to expel a wide range of toxic substances, including antibiotics, preventing them from accumulating to effective intracellular concentrations. nih.gov
Several different families of efflux pumps are involved in antibiotic resistance. bohrium.com In the context of quinupristin resistance, ATP-binding cassette (ABC) transporters are particularly important. biomedpharmajournal.org Genes such as msr(A) and msr(B) in staphylococci, and msr(C) in Enterococcus faecium, encode for efflux pumps that confer resistance to streptogramin B antibiotics. oup.com The lsa gene, found intrinsically in Enterococcus faecalis, also encodes for a putative ABC transporter protein that contributes to resistance against both lincosamides and streptogramins. oup.commdpi.com The overexpression of these pumps leads to a reduction in the intracellular concentration of quinupristin, thereby diminishing its antibacterial effect. nih.gov
| Gene | Pump Type | Confered Resistance | Found In |
| msr(A) / msr(B) | ATP-binding cassette (ABC) transporter | Streptogramin B | Staphylococcus aureus |
| msr(C) | ATP-binding cassette (ABC) transporter | Streptogramin B | Enterococcus faecium |
| lsa | ATP-binding cassette (ABC) transporter | Lincosamides and Streptogramin A/B | Enterococcus faecalis |
Molecular Components of Efflux Pumps
Efflux pumps are transmembrane proteins that actively extrude toxic substances, including antibiotics like quinupristin, from the bacterial cytoplasm. frontiersin.org This action lowers the intracellular concentration of the drug, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. The two major superfamilies of efflux pumps implicated in streptogramin resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.
ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that couple the energy from ATP hydrolysis to the translocation of substrates across the cell membrane. ed.ac.uk Several ABC transporters have been identified that confer resistance to streptogramins.
Lsa Protein: The lsa (lincosamide and streptogramin A) gene, identified in Enterococcus faecalis, encodes an ABC transporter that confers resistance to both streptogramin A and lincosamides. mdpi.com
Major Facilitator Superfamily (MFS) Transporters: This is a large group of secondary transporters that typically utilize the proton motive force to export substrates.
MsrC Protein: Found in Enterococcus faecium, the intrinsic msrC gene encodes a putative efflux pump that confers low-level resistance specifically to streptogramin B compounds like quinupristin. mdpi.com
The following table summarizes key efflux pumps involved in resistance.
| Pump Family | Gene | Protein | Organism(s) | Substrate(s) |
| ABC Transporter | vga(A), vga(B) | VgaA, VgaB | Staphylococci | Streptogramin A |
| ABC Transporter | lsa | Lsa | Enterococcus faecalis | Streptogramin A, Lincosamides |
| MFS Transporter | msrC | MsrC | Enterococcus faecium | Streptogramin B |
Role of Efflux in Quinupristin Resistance Phenotypes
The activity of efflux pumps directly correlates with the level of antibiotic resistance observed, which is quantified by the Minimum Inhibitory Concentration (MIC). By actively removing the antibiotic, these pumps can elevate the MIC of quinupristin or the quinupristin-dalfopristin combination to levels that are clinically significant.
| Resistance Mechanism | Gene(s) | Effect on MIC | Example Organism |
| Efflux (Streptogramin B) | msrC | Low-level increase (1-2 mg/L) | Enterococcus faecium |
| Efflux (Streptogramin A) | vga(A), vga(B) | Increased resistance to combination | Staphylococci |
Emergence and Characterization of Resistance Genes
Beyond efflux, bacteria can acquire specific genes that encode proteins capable of inactivating quinupristin. These genes are often mobile and can spread between different bacteria.
Analysis of vgb (virginiamycin B resistance) Gene Family
Resistance to streptogramin B compounds like quinupristin can be mediated by enzymes encoded by the vgb gene family. nih.gov Initially thought to be hydrolases that linearize the cyclic antibiotic, recent research has demonstrated that the VgbA protein from Staphylococcus aureus is, in fact, a lyase. nih.gov It inactivates streptogramin B antibiotics through an elimination mechanism, not by hydrolyzing the ester bond. nih.gov This enzymatic action destroys the antibiotic's ability to bind to the ribosome. The presence of a vgb gene can lead to a measurable increase in the MIC of quinupristin-dalfopristin. For example, the introduction of the vgb gene has been shown to cause a fourfold increase in the MIC of the combination drug for E. faecium. nih.gov
Plasmid-Mediated Resistance Mechanisms
Many of the genes responsible for streptogramin resistance, including those for efflux (vga) and enzymatic inactivation (vat, vgb), are frequently located on plasmids. asm.orgnih.gov Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria through a process called conjugation, facilitating the rapid spread of resistance. frontiersin.org It is common for a single plasmid to carry multiple resistance genes. For instance, staphylococcal plasmids have been identified that carry a cluster of genes such as vat, vgb, and vga, conferring resistance to both streptogramin A and B components through different mechanisms simultaneously. asm.orgnih.gov This co-localization of resistance determinants on a mobile genetic element is a significant factor in the dissemination of multidrug resistance.
Chromosomal Alterations and Their Contribution to Quinupristin Resistance
In addition to acquiring new genes, bacteria can develop resistance through mutations in their own chromosomal DNA. For quinupristin, these mutations typically affect the drug's target, the 50S ribosomal subunit. Quinupristin binds within the ribosomal exit tunnel, and alterations to this binding site can reduce the drug's affinity, rendering it ineffective.
Mutations in the genes encoding ribosomal proteins, particularly L22, have been identified as a significant mechanism of resistance to quinupristin-dalfopristin in Staphylococcus aureus. nih.govnih.gov Studies have shown that insertions or deletions within the gene for the L22 protein can lead to resistance. nih.gov The L22 protein has a protruding β-hairpin loop that interacts with the 23S rRNA and helps form the architecture of the peptide exit tunnel. nih.govmonash.edu Mutations in this region alter the conformation of the tunnel, which in turn destabilizes the binding site for quinupristin. monash.edu This structural change abolishes the synergistic binding of streptogramins A and B, providing a clear explanation for the resulting resistance phenotype. nih.gov
Synergistic Antimicrobial Interactions Involving Quinupristin Mesylate
Quinupristin-Dalfopristin Synergism at the Molecular Level
The combination of quinupristin (B39894) and dalfopristin (B1669780) exemplifies a classic case of antimicrobial synergism, where the combined effect of the two drugs is significantly greater than the sum of their individual effects. rxlist.com While each component is merely bacteriostatic on its own, their combination results in bactericidal activity against a range of susceptible pathogens. wikipedia.orgnih.gov This synergistic relationship is rooted in their coordinated action on the bacterial ribosome. aafp.org
The synergistic action begins with the binding of dalfopristin, a streptogramin A antibiotic, to the bacterial 50S ribosomal subunit. patsnap.com Dalfopristin binds specifically to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. patsnap.comnih.gov This initial binding event induces a significant conformational change in the ribosome's structure. wikipedia.orgnih.gov
This altered conformation dramatically increases the binding affinity of quinupristin to its own site on the 50S subunit. patsnap.com Research indicates that the binding of dalfopristin enhances the binding of quinupristin by a factor of approximately 100. wikipedia.orgdrugbank.com Quinupristin binds to a nearby site at the entrance of the ribosomal exit tunnel, a path through which newly synthesized polypeptide chains emerge. nih.govnih.gov The two molecules are in close proximity, sharing contacts with nucleotide A2062 of the 23S rRNA and engaging in strong hydrophobic interactions, which helps stabilize their concurrent binding. nih.gov
| Antibiotic Component | Initial Binding Affinity (Association Constant M⁻¹) | Binding Affinity in Presence of Partner (Association Constant M⁻¹) | Fold Increase in Affinity |
| Quinupristin | 3.5 x 10⁷ | 69 x 10⁷ | ~20 |
| Virginiamycin S (analogue) | 2.8 x 10⁷ | 60 x 10⁷ | ~21 |
| This table presents data from a study on the binding of group B streptogramins to 70S ribosomes, demonstrating the significant increase in binding affinity when the group A component is present. nih.gov |
The bactericidal effect of the quinupristin-dalfopristin combination stems from their dual and complementary inhibition of protein synthesis at different stages. drugbank.comfda.gov
Dalfopristin's Action (Early Stage Inhibition): By binding to the peptidyl transferase center, dalfopristin obstructs the attachment of aminoacyl-tRNA molecules to both the acceptor (A-site) and donor (P-site) sites. nih.govresearchgate.net This action effectively halts the formation of peptide bonds, inhibiting the early elongation phase of protein synthesis. aafp.orgfda.gov
Quinupristin's Action (Late Stage Inhibition): Quinupristin, securely anchored to its enhanced binding site, blocks the progression of the nascent polypeptide chain through the ribosomal exit tunnel. nih.govnih.gov This prevents the elongation of the polypeptide and leads to the premature release of incomplete and non-functional protein chains from the ribosome. wikipedia.orgaafp.org
This multi-pronged attack—simultaneously blocking the initiation of new peptide chains and the extension of existing ones—creates a lethal disruption of bacterial protein synthesis, leading to cell death. drugbank.com
Synergistic Effects with Major Metabolites of Quinupristin (Mesylate)
The antimicrobial activity of the quinupristin-dalfopristin combination is further amplified by its active metabolites. fda.govunboundmedicine.com Quinupristin is converted into two major active metabolites: one conjugated with glutathione (B108866) and another with cysteine. drugbank.com Dalfopristin is also metabolized to an active component. nih.gov
In Vitro Synergistic Potential with Other Classes of Antimicrobial Agents
Research has explored the potential for quinupristin/dalfopristin to act synergistically with other classes of antibiotics, which could provide therapeutic options for difficult-to-treat resistant infections. nih.gov
Studies investigating the combination of quinupristin/dalfopristin with other protein synthesis inhibitors have yielded mixed but promising results, particularly against vancomycin-resistant Enterococcus faecium (VREF).
Doxycycline (B596269): The combination of quinupristin/dalfopristin and doxycycline has demonstrated beneficial activity, often resulting in synergistic or additive effects against VREF isolates. nih.gov
Chloramphenicol: While some efficacy has been noted with chloramphenicol, the results have been inconsistent, with some studies showing antagonism or no interaction. nih.gov
Rifampin: Against methicillin-resistant Staphylococcus aureus (MRSA), the combination with rifampin has shown consistently beneficial activity, displaying synergy even against isolates with macrolide-lincosamide-streptogramin B (MLSb) resistance. nih.govresearchgate.net
Combining protein synthesis inhibitors like quinupristin/dalfopristin with agents that target the bacterial cell wall has been a key area of investigation, especially for combating MRSA. nih.gov
Beta-Lactams: A notable synergistic interaction has been observed between quinupristin/dalfopristin and the beta-lactam antibiotic cefepime (B1668827) against MRSA. nih.gov This effect appears to be specific to MRSA, as the combination is largely indifferent when tested against methicillin-susceptible S. aureus (MSSA). The mechanism is thought to involve an effect on the functionality of Penicillin-Binding Protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance. nih.gov
Glycopeptides: In contrast, combinations with glycopeptide cell wall inhibitors like vancomycin (B549263) and teicoplanin did not demonstrate synergy against MRSA in the same research models. nih.gov Similarly, combinations with other non-beta-lactam cell wall inhibitors such as D-cycloserine were not found to be synergistic. nih.gov
| Combination Agent | Target Organism | Observed Interaction |
| Cefepime | MRSA | Synergistic/Additive |
| Cefepime | MSSA | Indifferent |
| Vancomycin | MRSA | Not Synergistic |
| D-cycloserine | MRSA | Not Synergistic |
| This table summarizes the findings of in vitro studies combining Quinupristin/Dalfopristin with various cell wall synthesis inhibitors against Staphylococcus aureus strains. nih.gov |
Metabolic Pathways and Degradation Kinetics of Quinupristin Mesylate in Experimental Systems
Identification of Active Metabolites of Quinupristin (B39894)
One of the main metabolic routes for quinupristin involves conjugation with the endogenous tripeptide glutathione (B108866) (GSH). researchgate.net This process, which can occur non-enzymatically, involves the attachment of the glutathione molecule to quinupristin, resulting in a more water-soluble conjugate. nih.govnih.gov This reaction is a common detoxification pathway for xenobiotics. nih.gov The resulting glutathione conjugate of quinupristin is an active metabolite, meaning it continues to exhibit antibacterial properties. researchgate.net
Following or in parallel with glutathione conjugation, quinupristin also forms a cysteine conjugate. researchgate.net This can occur through the breakdown of the glutathione conjugate or via direct conjugation with cysteine. The cysteine conjugate is also a major, active metabolite of quinupristin. researchgate.netnih.gov Research has identified this cysteine conjugate metabolite as RPR 100391 and the glutathione conjugate as RP 69012.
Table 1: Identified Active Metabolites of Quinupristin
| Parent Compound | Metabolite Name | Conjugation Moiety | Status |
|---|---|---|---|
| Quinupristin | RP 69012 | Glutathione | Active |
| Quinupristin | RPR 100391 | Cysteine | Active |
Non-Enzymatic Transformation Processes in In Vitro Environments
A notable characteristic of quinupristin's metabolism is that it occurs extensively through non-enzymatic reactions. nih.govnih.gov The conjugation of quinupristin with glutathione and cysteine can proceed spontaneously under physiological conditions without the requirement for enzymatic catalysis by glutathione S-transferases (GSTs). nih.gov This spontaneous reaction is facilitated by the chemical reactivity of the quinupristin molecule and the nucleophilic nature of the thiol group in glutathione and cysteine. nih.gov Such non-enzymatic transformations are a key feature of its biotransformation profile in in vitro experimental systems.
Degradation Profile and Stability in Controlled Research Conditions
The stability of quinupristin has been evaluated under controlled laboratory conditions, revealing its degradation profile over time. In vitro studies assessing the longevity of quinupristin in susceptibility testing media show a time-dependent loss of activity. When pre-incubated at 35°C, the mean activity loss of a quinupristin/dalfopristin (B1669780) combination was significant over a 72-hour period. nih.gov The degradation was observed to be progressive, with nearly 80% of activity lost by 72 hours. nih.gov Furthermore, storage temperatures of 4°C and 25°C were also reported to be detrimental to the compound's potency, highlighting the need for controlled storage and handling in research settings. nih.gov
Table 2: In Vitro Activity Loss of Quinupristin/Dalfopristin at 35°C
| Incubation Time (Hours) | Mean Activity Loss (%) |
|---|---|
| 12 | 24% |
| 18 | 41% |
| 24 | 43% |
| 48 | 69% |
| 72 | 79% |
Data derived from a study on quinupristin/dalfopristin combination. nih.gov
Impact on Cytochrome P450 Isoenzymes (e.g., CYP3A4) in Non-Human Models
Quinupristin is a known inhibitor of the cytochrome P450 isoenzyme CYP3A4. researchgate.netnih.gov This interaction is significant as CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs in various species. nih.gov In vitro studies and non-human models are crucial for characterizing this inhibitory effect.
Experimental systems using liver microsomes from non-human species such as rats, mice, and dogs are standard tools to investigate the metabolic pathways and enzyme kinetics of drug candidates. nih.govyoutube.com For CYP3A4 interactions specifically, animal models like dogs have shown similarities to humans in terms of CYP3A-mediated metabolism for certain compounds. nih.gov The inhibition of CYP3A4 by quinupristin in such non-human models demonstrates its potential to alter the metabolism of co-administered substances that are substrates for this enzyme. researchgate.net This mechanism-based inhibition can lead to decreased clearance and increased exposure to other therapeutic agents. nih.gov
Advanced Analytical Methodologies for Quinupristin Mesylate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the pharmaceutical analysis of Quinupristin (B39894), providing robust methods for determining its concentration in various matrices and assessing the purity of bulk drug substances.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification and purity assessment of Quinupristin. The development of a specific and sensitive HPLC method is crucial for accurately measuring the parent compound and its related substances. A validated method was developed to simultaneously measure Quinupristin (RP 57669) and its counterpart Dalfopristin (B1669780), along with their primary metabolites, in human plasma. nih.gov
The method development process involves a systematic approach to optimize chromatographic conditions to achieve adequate separation, sensitivity, and speed. turkjps.orgnih.gov This typically includes selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For Quinupristin and its metabolites, a reversed-phase HPLC method combined with solid-phase extraction has proven effective. nih.gov
Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is reliable for its intended purpose. nih.govijpras.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ijpras.comnih.gov For the analysis of Quinupristin, the method demonstrated good recovery and low limits of quantitation. nih.gov
| Parameter | Condition/Value |
|---|---|
| Technique | Reversed-phase HPLC with solid-phase extraction nih.gov |
| Detection | Fluorimetric and UV detection nih.gov |
| Analyte | Quinupristin (RP 57669) nih.gov |
| Limit of Quantitation (LOQ) | 0.025 mg/L nih.gov |
| Validated Concentration Range | 0.025 - 5000 mg/L nih.gov |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying metabolites, offering high sensitivity and specificity. nih.govyoutube.com This methodology is essential for understanding the metabolic fate of Quinupristin in vivo. eurofinsdiscovery.com The process involves separating metabolites from a biological matrix using liquid chromatography, followed by ionization and detection by mass spectrometry, which provides information on the mass-to-charge ratio of the parent ion and its fragments. mdpi.com
Research has utilized these advanced techniques to identify the main metabolites of Quinupristin. The primary metabolic pathways result in conjugated forms of the drug. Specific metabolites identified in human plasma include a glutathione-conjugated metabolite (RP 69012) and a cysteine-conjugated metabolite (RPR 100391). nih.gov The ability to accurately profile these metabolites is critical during drug development to assess the compound's metabolic stability and identify any potentially active or reactive metabolites. eurofinsdiscovery.comyoutube.com
| Parent Compound | Identified Metabolite | Metabolite Code |
|---|---|---|
| Quinupristin | Glutathione-conjugated Quinupristin nih.gov | RP 69012 nih.gov |
| Quinupristin | Cysteine-conjugated Quinupristin nih.gov | RPR 100391 nih.gov |
Microbiological Assay Techniques for Bioactivity Determination
Microbiological assays are essential for determining the biological activity of an antibiotic by measuring its effect on susceptible microorganisms. pharmaguideline.comnews-medical.net These methods provide a direct assessment of the compound's potency to inhibit microbial growth. drugfuture.com
The agar (B569324) diffusion assay is a widely used method for the quantitative analysis of antibiotics like Quinupristin. nih.gov This technique involves the diffusion of the antibiotic from a source (such as a filter paper disc) through a solidified agar medium that has been inoculated with a sensitive test organism. researchgate.netmdpi.com The antibiotic creates a concentration gradient, and where the concentration is sufficient to inhibit microbial growth, a clear zone of inhibition is formed. scielo.br
The diameter of this inhibition zone is proportional to the logarithm of the antibiotic concentration, allowing for a quantitative assessment of its potency. researchgate.net For the Quinupristin/Dalfopristin combination, filter paper discs containing 15 micrograms of the reagent are preferred for agar diffusion susceptibility testing. nih.gov Provisional interpretive criteria have been established to categorize pathogens as susceptible, intermediate, or resistant based on the size of the inhibition zone. nih.gov
| Interpretive Category | Inhibition Zone Diameter (mm) |
|---|---|
| Susceptible | ≥ 19 nih.gov |
| Intermediate | 16 - 18 nih.gov |
| Resistant | ≤ 15 nih.gov |
Broth microdilution is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium. youtube.comeucast.org This quantitative method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism. youtube.com
Extensive susceptibility profiling of Quinupristin, typically in combination with Dalfopristin, has been conducted using broth microdilution against a wide range of clinical isolates. nih.gov These studies are crucial for establishing the spectrum of activity and monitoring for the emergence of resistance. The results provide key data on the potency of Quinupristin against various Gram-positive pathogens, including multidrug-resistant strains. nih.govnih.gov
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 nih.gov | 0.5 nih.gov |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.25 nih.gov | 0.5 nih.gov |
| Vancomycin-Resistant Enterococcus faecium | - | 1.0 nih.gov |
| Streptococcus pneumoniae | ≤ 0.03 nih.gov | 0.25 nih.gov |
| Streptococcus pyogenes | 0.125 nih.gov | 0.125 nih.gov |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Spectroscopic Approaches for Structural Elucidation of Analogues and Degradation Products
Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities, including analogues and degradation products of Quinupristin. Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools in this area. nih.gov
Forced degradation studies are performed to understand the stability of a drug substance under various stress conditions like acid, base, oxidation, heat, and light. mdpi.com When degradation occurs, chromatographic techniques like HPLC or UHPLC are used to separate the degradation products. nih.gov Subsequently, LC-MS/MS is employed to obtain the mass of the impurities and their fragmentation patterns, which provides critical clues about their chemical structures. researcher.life
For unambiguous structure confirmation, the impurity is often isolated, and NMR spectroscopy is performed. NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete characterization of the chemical structure of analogues or degradation products. nih.gov While specific studies detailing the degradation products of Quinupristin mesylate are not widely published, these standard analytical approaches are the established methodologies for such investigations in pharmaceutical research. researcher.life
Advanced Techniques for Investigating Drug-Ribosome Interactions
The elucidation of the precise molecular interactions between quinupristin and the bacterial ribosome is fundamental to understanding its mechanism of action, the basis of its synergistic relationship with dalfopristin, and the development of antibiotic resistance. Researchers employ a suite of sophisticated analytical techniques to visualize and characterize these interactions at an atomic level. These methodologies provide critical insights into the static structure of the drug-ribosome complex, the dynamics of binding, and the functional consequences of this interaction within the cellular environment.
X-ray Crystallography
X-ray crystallography has been a pivotal technique in providing high-resolution static images of the quinupristin binding site on the large (50S) ribosomal subunit. By crystallizing the 50S subunit from organisms like Deinococcus radiodurans in complex with quinupristin and its synergistic partner, dalfopristin, scientists have been able to map their precise locations. nih.govresearchgate.net
These crystallographic studies reveal that quinupristin, a streptogramin B antibiotic, binds within the ribosomal exit tunnel. nih.govresearchgate.net This position is similar to that occupied by macrolide antibiotics, explaining the observed competition between these two classes of drugs. nih.gov The binding site is extensive, involving hydrophobic interactions with nucleotides from multiple 23S rRNA domains (II, IV, and V) and hydrogen bonds with specific residues like A2062 and C2586 (E. coli numbering). nih.gov The crystal structure clearly illustrates how the synergistic binding of dalfopristin and quinupristin is facilitated by direct hydrophobic interactions between the two drugs and their shared contact with nucleotide A2062. nih.govresearchgate.net This detailed structural information is crucial for the rational design of new antibiotics. researchgate.net
Table 1: Crystallographic Data for Quinupristin-Ribosome Complex
| Parameter | Deinococcus radiodurans 50S with Quinupristin & Dalfopristin |
|---|---|
| Resolution (Å) | 3.4 |
| Binding Location | Ribosomal Exit Tunnel (Peptidyl Transferase Center adjacent) |
| Key Interacting 23S rRNA Nucleotides | A2062, C2586 |
| Primary Interactions | Hydrophobic interactions, Hydrogen bonds |
| Synergistic Partner Interaction | Direct contact with Dalfopristin; Shared contact at A2062 |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complement to X-ray crystallography, particularly for large, flexible complexes like the ribosome. uni-muenchen.de Cryo-EM allows for the structural determination of macromolecules in a near-native, hydrated state, avoiding the potential artifacts of crystallization. springernature.com Recent advancements in direct electron detectors and data processing software have enabled the determination of ribosome-antibiotic complex structures at near-atomic resolutions, ranging from 1.6 to 2.2 Å. nih.gov
While specific high-resolution cryo-EM studies focusing solely on quinupristin are part of the broader effort to map antibiotic binding sites, the technique's general application has been transformative. nih.gov For instance, cryo-EM can capture different conformational states of the ribosome during translation, providing a more dynamic picture of how quinupristin binding might stall this process. Furthermore, techniques like cryo-electron tomography (cryo-ET) offer the potential to visualize these interactions directly within intact bacterial cells, providing unparalleled physiological context. springernature.comdntb.gov.ua
Fluorescence-Based Methodologies
Fluorescence spectroscopy provides dynamic and kinetic information about the binding of quinupristin to the ribosome. When streptogramin B molecules like quinupristin bind to the 50S subunit, their intrinsic fluorescence intensity increases, an effect that is proportional to the concentration of the drug-ribosome complex. nih.gov This property allows for the direct measurement of binding affinities.
Studies using this technique have determined the association constants for quinupristin binding to the 70S ribosome. A key finding is that the presence of dalfopristin increases the binding affinity of quinupristin by approximately 20-fold, providing a quantitative measure of their synergistic interaction. nih.gov Another advanced fluorescence technique, Fluorescence Resonance Energy Transfer (FRET), can be used to measure nanometer-scale distances between a fluorescently labeled antibiotic and specific components of the ribosome. nih.govevidentscientific.com By labeling different parts of the tRNA or ribosomal proteins, FRET can monitor the conformational changes in the ribosome that occur upon quinupristin binding, offering insights into the dynamics of translation inhibition. nih.govnih.gov
Table 2: Association Constants (Ka) for Streptogramin B Binding to 70S Ribosomes
| Compound(s) | Association Constant (Ka) in M-1 |
|---|---|
| Quinupristin alone | 3.5 x 107 |
| Virginiamycin S alone | 2.8 x 107 |
| Quinupristin + Dalfopristin | 69 x 107 |
| Virginiamycin S + Virginiamycin M | 60 x 107 |
Data derived from fluorescence intensity measurements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. In the context of quinupristin-ribosome interactions, NMR can probe the local chemical environment of both the drug and the ribosomal components upon binding. More advanced techniques like in-cell NMR spectroscopy allow researchers to observe these interactions within living bacterial cells. nih.govnih.gov These methods can reveal how ribosome-targeting antibiotics like quinupristin perturb the network of molecular interactions—termed "quinary" interactions—inside the crowded cellular environment, affecting not just protein synthesis but also other metabolic pathways. nih.govmdpi.com By monitoring changes in the NMR spectra of specific proteins or RNA molecules in response to quinupristin, scientists can map the downstream effects of ribosome inhibition in real time. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, which can be used to identify and characterize the components of complex biological assemblies like the ribosome. nih.gov In the study of quinupristin-ribosome interactions, MS can be employed in several ways. For example, affinity purification-mass spectrometry (AP-MS) can identify the specific ribosomal proteins and RNA fragments that are in close proximity to a bound drug molecule. youtube.com Furthermore, techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can reveal changes in the conformation and dynamics of the ribosome upon quinupristin binding by measuring the rate at which backbone amide hydrogens exchange with deuterium in the solvent. nih.gov
Computational Modeling
Computational methods, including molecular dynamics (MD) simulations and docking studies, are indispensable for interpreting and extending experimental data. nih.govnih.gov Starting with high-resolution structures from X-ray crystallography or cryo-EM, computational models can simulate the dynamic behavior of quinupristin within its binding pocket on the ribosome. nih.gov These simulations provide insights into the stability of specific drug-ribosome interactions, the role of individual amino acids or nucleotides in binding, and the free energy landscapes of the binding process. researchgate.net This computational approach helps to bridge the gap between static structural snapshots and the dynamic functional processes of the ribosome, aiding in the prediction of resistance mutations and the design of novel, more potent antibiotic derivatives. nih.gov
Preclinical Pharmacodynamics and in Vitro Efficacy Studies of Quinupristin Mesylate
In Vitro Susceptibility Testing against Gram-Positive Bacterial Isolates
The in vitro activity of quinupristin (B39894), in combination with dalfopristin (B1669780), has been extensively evaluated against various Gram-positive bacterial isolates. These studies are crucial for understanding the compound's spectrum of activity and its potential clinical utility.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The combination of quinupristin and dalfopristin exhibits potent inhibitory activity against a wide array of Gram-positive bacteria. For Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains, the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) is consistently low, often reported as 0.5 mg/L to 1.0 mg/L. oup.comkarger.comnih.gov Similarly, for methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-susceptible Staphylococcus epidermidis (MSSE), the MIC90 values are typically around 0.5 mg/L and 0.25 mg/L, respectively. nih.gov
Against Streptococcus pneumoniae, including penicillin-sensitive and penicillin-resistant strains, quinupristin-dalfopristin shows high activity with an MIC90 of 2 mg/L. karger.com For Streptococcus pyogenes, the MIC90 is reported to be as low as 0.125 microgram/mL. nih.gov However, its activity against Enterococcus faecalis is notably lower, with an MIC90 of 32 mg/L, and a significant percentage of isolates showing intermediate resistance or resistance. karger.comnih.gov For vancomycin-resistant Enterococcus faecium (VREF), MICs have been observed to range from 0.125 to 1 µg/ml. nih.gov
Some studies have noted that certain strains of staphylococci exhibit raised Minimum Bactericidal Concentrations (MBCs) of quinupristin-dalfopristin compared to their MICs, a phenomenon sometimes referred to as phenotypic tolerance. oup.comnih.govoup.comoup.com For instance, in one study, the MBC for a particular S. aureus strain with a normal MBC was 0.04% survival after 24 hours, while a strain with a raised MBC showed 5.9% survival. nih.govoup.com For VREF, MBCs for quinupristin-dalfopristin can range from 0.25 to 64 µg/ml. nih.gov
Table 1: In Vitro Activity of Quinupristin-Dalfopristin against Gram-Positive Isolates
| Bacterial Species | Resistance Phenotype | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Enterococcus faecium (VREF 12311) | Vancomycin-Resistant | 0.25 | 2 |
| Enterococcus faecium (VREF 12366) | Vancomycin-Resistant | 0.25 | 32 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | - |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 0.5 | - |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 0.25 - 0.5 | - |
| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | 0.25 | - |
| Streptococcus pyogenes | - | 0.125 | - |
| Streptococcus pneumoniae | - | ≤0.03 - 0.25 | - |
| Enterococcus faecalis | - | 2 - 4 | - |
Data compiled from multiple sources. nih.govcapes.gov.br
Time-Kill Kinetic Studies in Bacterial Cultures
Time-kill kinetic studies have demonstrated the bactericidal activity of quinupristin-dalfopristin. Against S. aureus, the combination is generally bactericidal, though the rate of killing can be influenced by the MBC of the strain. nih.govoup.com For strains with normal MBCs, a significant reduction in viability is observed, whereas strains with elevated MBCs show a slower killing rate. oup.com For example, after 24 hours of exposure, the survival of an S. aureus strain with a raised MBC was 5.9%, compared to 0.04% for a strain with a normal MBC. nih.govcapes.gov.br
Against S. pneumoniae, quinupristin-dalfopristin exhibits rapid bactericidal activity, reducing bacterial counts by 90% after just one hour of exposure. asm.org The drug is uniformly bactericidal against pneumococci within 2 hours. karger.com In contrast, its activity against enterococci is often bacteriostatic, with little to no reduction in bacterial count over 24 hours. karger.com For VREF, the time to achieve 99.9% killing can range from 3.5 hours to 22.8 hours, depending on the MBC of the isolate. nih.gov
Post-Antibiotic Effect (PAE) Characterization in Research Models
Quinupristin-dalfopristin exhibits a prolonged post-antibiotic effect (PAE), which is the continued suppression of bacterial growth after the antibiotic has been removed. aafp.org This effect is a key pharmacodynamic parameter.
For S. aureus, the PAE can range from 2 to 8 hours, and in some studies, up to 10 hours. aafp.orgasm.orgnih.gov The duration of the PAE can be influenced by the bacterial growth phase and resistance phenotype. For instance, longer PAEs are observed in exponentially growing cultures compared to lag-phase bacteria. nih.gov Shorter PAEs have been reported for constitutively macrolide-resistant staphylococci compared to inducible strains. asm.org Against S. pneumoniae, the PAE can last for up to nine hours. aafp.org For E. faecium, the PAE varies significantly, with a mean of 8.5 hours for vancomycin-susceptible strains and 2.6 hours for vancomycin-resistant strains. asm.orgnih.gov The PAE for VREF has been reported to range from 0.2 to 3.2 hours and is highly correlated with the quinupristin-dalfopristin concentration-to-MBC ratio. nih.gov
Table 2: Post-Antibiotic Effect (PAE) of Quinupristin-Dalfopristin
| Organism | Resistance Phenotype | Mean PAE (hours) |
|---|---|---|
| Staphylococcus aureus | - | 4.7 |
| Staphylococcus aureus | Constitutively Macrolide-Resistant | 2.4 |
| Staphylococcus aureus | Inducibly Macrolide-Resistant | 5.6 |
| Streptococcus pneumoniae | - | 2.8 |
| Enterococcus faecium | Vancomycin-Susceptible | 8.5 |
| Enterococcus faecium | Vancomycin-Resistant | 2.6 |
Efficacy in In Vitro Pharmacodynamic Infection Models (e.g., Simulated Endocardial Vegetations)
In vitro pharmacodynamic models, such as those simulating endocardial vegetations (SEVs), provide valuable insights into the efficacy of antibiotics under conditions that mimic certain aspects of in vivo infections.
In a model using SEVs infected with VREF, quinupristin-dalfopristin demonstrated activity, but also the potential for resistance to emerge. capes.gov.brasm.org The combination of quinupristin-dalfopristin with doxycycline (B596269) was found to be more effective at killing VREF and preventing the emergence of resistance compared to monotherapy. capes.gov.brasm.org In another study against a vancomycin-resistant S. aureus (VRSA) strain in a simulated endocardial vegetation model, quinupristin-dalfopristin exhibited rapid bactericidal activity, achieving a 99.9% reduction in bacterial count within 8 hours. nih.govnih.gov
In Vivo Efficacy Assessments in Animal Infection Models (e.g., Rat Pouch Models)
Animal infection models are critical for evaluating the in vivo efficacy of antimicrobial agents. In a rat subcutaneous pouch model designed to assess the prevention of prosthetic graft infection by Staphylococcus epidermidis, quinupristin-dalfopristin showed significant efficacy. glpbio.com In another study using a similar model, grafts soaked in quinupristin-dalfopristin were effective in preventing infection. asm.org
Studies in various animal models, including septicaemia, thigh infection, pneumonia, and endocarditis models, have shown that quinupristin-dalfopristin is as effective as vancomycin (B549263) against S. aureus, including some MRSA strains. oup.comnih.gov Against penicillin-resistant and multi-resistant strains of S. pneumoniae, its efficacy was comparable to high doses of amoxicillin. oup.comnih.gov In a neutropenic mouse thigh infection model, quinupristin-dalfopristin exhibited a prolonged in-vivo post-antibiotic effect of 10 hours against S. aureus and 9.1 hours against S. pneumoniae. oup.com
Intracellular Activity Investigations in Phagocytic Cells
The ability of an antibiotic to penetrate and act within host cells is important for treating infections caused by intracellular pathogens. S. aureus is capable of surviving within phagocytic cells. oup.com
Quinupristin and dalfopristin have been shown to readily penetrate phagocytic cells, with intracellular concentrations reaching 30 to 60 times the extracellular concentrations. oup.comhpra.ie In studies using murine macrophages infected with S. aureus, quinupristin-dalfopristin demonstrated bactericidal activity, killing approximately 70% of the intracellular bacteria within 120 minutes. oup.com Further investigations using THP-1 macrophages showed that quinupristin-dalfopristin caused a significant decrease in intracellular S. aureus counts, largely irrespective of the bacteria's resistance phenotype. nih.govresearchgate.netoup.com This suggests that quinupristin-dalfopristin is one of the more active antibiotics against intracellular S. aureus. nih.govresearchgate.netoup.com
Future Research Directions and Structural Analog Development
Rational Design of Novel Quinupristin (B39894) Analogues with Enhanced Properties
The rational design of new quinupristin analogues is a key strategy to improve its antimicrobial properties. nih.govnih.govqub.ac.uk This involves targeted chemical modifications to the core structure to enhance binding affinity to the bacterial ribosome, increase potency, and overcome existing resistance mechanisms. semanticscholar.orgnih.gov
Targeting Modified Ribosomal Binding Sites
Quinupristin exerts its antibacterial effect by binding to the 50S ribosomal subunit, inhibiting protein synthesis. aafp.orgwikipedia.org However, bacteria can develop resistance through modifications of this binding site, primarily through methylation of 23S rRNA. nih.govnih.gov A primary goal in analogue design is to create molecules that can effectively bind to these altered ribosomes. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provide detailed insights into the quinupristin-ribosome interaction, revealing key contact points. nih.gov This information guides the design of analogues with modified side chains or altered macrocyclic structures that can accommodate or circumvent the steric hindrance caused by ribosomal methylation, thereby restoring or enhancing binding affinity.
Strategies to Overcome Existing Resistance Mechanisms
Besides target site modification, other significant resistance mechanisms against quinupristin include enzymatic inactivation and active efflux of the drug from the bacterial cell. oup.comnih.gov
Enzymatic Inactivation: Some bacteria produce enzymes, such as virginiamycin B lyase (Vgb), that linearize and inactivate streptogramin B antibiotics like quinupristin. nih.govgoogle.com A promising strategy to counteract this is the isosteric replacement of the vulnerable ester bond in the quinupristin macrocycle with a more stable amide bond. google.com This modification would render the analogue resistant to cleavage by inactivating enzymes.
Efflux Pumps: Active efflux pumps can reduce the intracellular concentration of quinupristin, diminishing its efficacy. The design of novel analogues can focus on modifications that either reduce the recognition of the antibiotic by these pumps or inhibit the pump's function altogether. ftloscience.com
| Strategy | Target Resistance Mechanism | Approach |
| Modified Side Chains | Ribosomal Methylation | Design analogues that can bind effectively to altered 23S rRNA. |
| Altered Macrocycle | Ribosomal Methylation | Create structures that circumvent steric hindrance at the binding site. |
| Amide Bond Replacement | Enzymatic Inactivation (e.g., Vgb) | Replace the ester bond with a stable amide bond to prevent cleavage. google.com |
| Efflux Pump Evasion | Active Efflux | Modify the structure to reduce recognition by efflux pumps or inhibit pump function. ftloscience.com |
Exploration of Novel Biosynthetic Pathways for Streptogramin Production
Streptogramins are natural products synthesized by various Streptomyces species through complex biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). wikipedia.orgnih.gov The exploration and engineering of these pathways offer significant opportunities for producing novel streptogramin analogues.
Metabolic engineering and synthetic biology techniques can be employed to manipulate the genes within the streptogramin biosynthetic gene clusters. nih.govmdpi.com This can involve:
Gene Disruption and Mutasynthesis: Disrupting specific genes in the biosynthetic pathway can lead to the accumulation of intermediates that can be chemically modified or fed with precursor analogues to generate novel compounds. nih.govmdpi.com
Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more genetically tractable host organism can facilitate higher production yields and easier genetic manipulation. mdpi.commdpi.com
Combinatorial Biosynthesis: Combining genes from different streptogramin or other antibiotic pathways could lead to the creation of hybrid molecules with unique properties. mdpi.com
Recent advances in genome mining and bioinformatics have made it easier to identify and characterize novel streptogramin biosynthetic gene clusters from a wide range of microorganisms, providing a rich source of genetic diversity for engineering new analogues. researchgate.net
Investigation of Quinupristin (Mesylate) in Combination with Emerging Antimicrobial Agents
Combination therapy is a well-established strategy to enhance antimicrobial efficacy, broaden the spectrum of activity, and reduce the development of resistance. ftloscience.comnih.gov Research into combining quinupristin with other antimicrobial agents has shown promising results.
Studies have demonstrated synergistic or enhanced killing effects when quinupristin-dalfopristin is combined with agents such as:
Vancomycin (B549263) and Linezolid: Against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Ampicillin: Against vancomycin-resistant Enterococcus faecium (VREFc), a particularly challenging pathogen for which quinupristin-dalfopristin alone has limited activity. nih.gov
Doxycycline (B596269): Against vancomycin-resistant enterococci, with the combination also showing potential to prevent the emergence of resistance. oup.comnih.gov
Future research will likely explore combinations with newer classes of antibiotics, such as the novel tetracycline (B611298) derivatives and β-lactam/β-lactamase inhibitor combinations, to tackle infections caused by highly resistant Gram-negative bacteria and other difficult-to-treat pathogens. accp.com
| Combination Agent | Target Pathogen(s) | Observed Effect |
| Vancomycin | MRSA | Enhanced killing nih.gov |
| Linezolid | MRSA | Enhanced killing nih.gov |
| Ampicillin | VREFc | Enhanced killing nih.gov |
| Doxycycline | Vancomycin-resistant enterococci | Synergistic and prevention of resistance oup.comnih.gov |
Advanced Computational Modeling of Quinupristin-Ribosome Interactions
Computational modeling has become an indispensable tool in modern drug discovery, providing detailed insights into drug-target interactions at the atomic level. drugtargetreview.comnih.govnih.gov For quinupristin, advanced computational methods can be used to:
Simulate Binding Dynamics: Molecular dynamics simulations can model the dynamic interactions between quinupristin analogues and the ribosome, helping to predict binding affinities and understand the structural basis of resistance. nih.gov
Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the antibacterial activity of novel analogues based on their chemical structures, accelerating the design process.
Virtual Screening: Large chemical libraries can be virtually screened to identify novel scaffolds that could potentially bind to the streptogramin binding site on the ribosome. nih.gov
These computational approaches, when integrated with experimental data, can significantly accelerate the rational design and optimization of new quinupristin analogues with improved properties. drugtargetreview.com
Potential Academic Applications Beyond Traditional Antimicrobial Research (e.g., Protein Synthesis Research Tools)
The specific mechanism of action of quinupristin makes it a valuable tool for basic research into the fundamental processes of bacterial protein synthesis. Because it binds to the 50S ribosomal subunit and inhibits a late step in protein synthesis, it can be used to study the dynamics of ribosomal function. aafp.orgnih.gov
The fluorescence properties of quinupristin have been utilized to investigate its interaction with the ribosome. The increase in fluorescence intensity upon binding allows for the real-time monitoring of the formation of the antibiotic-ribosome complex. nih.gov This makes quinupristin a useful probe for studying:
Ribosomal conformational changes.
The kinetics of antibiotic binding.
The mechanism of peptide chain elongation and termination. nih.gov
By using quinupristin and its analogues, researchers can gain a deeper understanding of the intricate workings of the bacterial ribosome, which could, in turn, inform the development of novel antibiotics that target this essential cellular machinery.
Q & A
Q. What is the molecular mechanism of action of quinupristin (mesylate) in inhibiting bacterial protein synthesis?
Quinupristin (mesylate), a streptogramin B antibiotic, binds sequentially to the 50S ribosomal subunit. Its binding induces conformational changes that stabilize the interaction with dalfopristin (streptogramin A), forming a synergistic drug-ribosome complex. This dual binding inhibits peptide elongation by blocking peptidyl transferase activity and preventing nascent peptide extrusion, leading to irreversible ribosomal stalling and bacterial cell death .
Q. How should quinupristin (mesylate) be stored to maintain stability in experimental settings?
Quinupristin (mesylate) is hygroscopic and light-sensitive. For long-term stability, store as a powder at -20°C in airtight, light-protected containers. In solution, use DMSO or ethanol as solvents (avoid aqueous buffers due to hydrolysis risks), and store at -80°C for ≤1 year. Include desiccants to mitigate moisture absorption .
Q. What analytical methods are recommended for quantifying quinupristin (mesylate) purity in synthetic batches?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 reverse-phase column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Confirm purity >98% via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation .
Advanced Research Questions
Q. How can researchers design in vivo models to evaluate quinupristin-dalfopristin (Q-D) synergy against methicillin-resistant Staphylococcus aureus (MRSA)?
The rabbit endocarditis model is a validated system. Key steps:
- Infect rabbits with MRSA via catheter-induced aortic valve damage.
- Administer Q-D intravenously (dosage: 25 mg/kg q12h) ± gentamicin (3 mg/kg q24h).
- Monitor bacterial load reduction in vegetations (CFU/g) over 4 days.
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to simulate human dosing.
Reference outcome: Q-D reduced MRSA titers from 8.5 ± 0.8 to 3.0 ± 0.9 log CFU/g .
Q. What experimental strategies address quinupristin (mesylate) solubility challenges in formulation studies?
- Salt optimization : Use mesylate counterions to enhance aqueous solubility (10% sodium mesylate excess buffers pH and stabilizes the solution) .
- Nanoencapsulation : Lipid-based nanoparticles (e.g., liposomes) improve bioavailability and reduce hydrolysis.
- Co-solvent systems : Ethanol/DMSO mixtures (1:1 v/v) maintain solubility while minimizing degradation .
Q. How do bacterial resistance mechanisms against quinupristin (mesylate) evolve, and what molecular assays detect them?
Resistance arises via:
- Erm methyltransferases : Modify ribosomal binding sites (detected via PCR for erm genes).
- Active efflux pumps : Overexpression of msrA or vga genes (confirmed via efflux inhibition assays with verapamil).
- Ribosomal mutations : Sequence 23S rRNA domain V for A2058G or similar SNPs.
Use broth microdilution MIC tests with/without efflux inhibitors to phenotype resistance .
Q. What are the limitations of using quinupristin (mesylate) in pharmacokinetic studies, and how are they mitigated?
Q. How can structural modifications enhance quinupristin’s activity against vancomycin-resistant Enterococcus faecium (VRE)?
- Side-chain engineering : Introduce hydrophobic groups (e.g., alkyl chains) to improve membrane penetration.
- Hybrid analogs : Combine quinupristin’s macrocyclic core with daptomycin’s calcium-binding motifs.
- SAR studies : Test derivatives against E. faecium clinical isolates in time-kill assays .
Data Reproducibility & Reporting Standards
Q. What are the minimum data requirements for publishing quinupristin (mesylate) research under FAIR principles?
- Chemical characterization : Full NMR, MS, and elemental analysis data (deposit in PubChem or ChEMBL).
- Biological assays : Raw MIC values, time-kill curves, and PK parameters (upload to Zenodo or Figshare).
- Experimental protocols : Detailed SOPs for synthesis, formulation, and in vivo models (use protocols.io ) .
Q. How should conflicting data on quinupristin’s efficacy in mixed biofilm models be resolved?
- Standardize models : Use CDC biofilm reactors with 72-hr maturation and confocal microscopy for biomass quantification.
- Control variables : Match pH, cation concentrations (Ca²⁺/Mg²⁺), and nutrient availability across labs.
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
